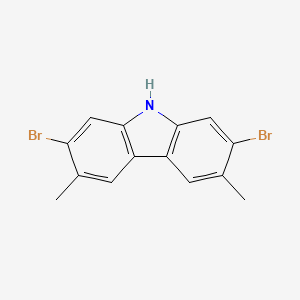

2,7-Dibromo-3,6-dimethyl-9H-carbazole

Descripción general

Descripción

2,7-Dibromo-3,6-dimethyl-9H-carbazole is a halogenated derivative of carbazole, a nitrogen-containing heterocyclic aromatic compound. This compound is characterized by the presence of two bromine atoms at the 2 and 7 positions and two methyl groups at the 3 and 6 positions on the carbazole ring. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-dibromo-3,6-dimethyl-9H-carbazole typically involves the bromination of 3,6-dimethyl-9H-carbazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction conditions usually include refluxing the mixture for several hours to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade brominating agents and solvents, with careful control of reaction parameters to optimize yield and purity. The product is then purified through recrystallization or chromatography techniques.

Análisis De Reacciones Químicas

Types of Reactions

2,7-Dibromo-3,6-dimethyl-9H-carbazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in Suzuki or Stille coupling reactions to form biaryl compounds.

Oxidation and Reduction: The carbazole ring can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.

Coupling Reactions: Palladium catalysts, boronic acids, or stannanes in the presence of bases like potassium carbonate.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution Products: Various substituted carbazole derivatives.

Coupling Products: Biaryl compounds with extended conjugation.

Oxidation Products: Carbazole quinones or other oxidized derivatives.

Reduction Products: Reduced carbazole derivatives.

Aplicaciones Científicas De Investigación

Organic Electronics

OLEDs and Organic Photovoltaics

2,7-Dibromo-3,6-dimethyl-9H-carbazole is primarily utilized in the synthesis of compounds for OLEDs due to its excellent hole-transporting properties. It acts as a key intermediate in the production of various carbazole derivatives that are critical for enhancing the efficiency and performance of OLED devices. The compound's ability to facilitate charge transport makes it suitable for use in both OLEDs and organic photovoltaic cells (OPVs) .

Charge Transport Materials

The compound is often incorporated into charge transport layers in OLEDs. These layers are crucial for the efficient movement of charge carriers (electrons and holes) within the device, leading to improved light emission and device longevity. Its derivatives can be tailored to optimize their electronic properties for specific applications .

Synthesis of Functional Materials

Building Block for Advanced Materials

As a precursor, this compound can be functionalized to produce a variety of derivatives that exhibit desirable optical and electronic characteristics. For instance, it can be modified through arylation or amination reactions to yield donor-acceptor (D-A) structures that enhance photoluminescence and electroluminescence properties .

Case Study: Synthesis of Poly(2,7-carbazole)s

Recent studies have demonstrated the synthesis of delayed-emissive poly(2,7-carbazole)s using this compound as a monomer. These polymers exhibit promising properties for use in OLED applications due to their high thermal stability and efficient charge transport capabilities .

Chemical Properties and Reactivity

Reactivity in Organic Synthesis

The bromine substituents on the carbazole structure allow for various chemical reactions such as nucleophilic substitution and cross-coupling reactions. This reactivity is exploited in synthetic pathways to create more complex organic molecules that are essential in developing advanced materials for electronics .

Data Tables

| Application Area | Specific Use Case |

|---|---|

| Organic Electronics | OLEDs |

| Organic Photovoltaics | Solar cells |

| Charge Transport Layers | Enhancing device performance |

| Functional Material Synthesis | Building block for polymers |

Mecanismo De Acción

The mechanism of action of 2,7-dibromo-3,6-dimethyl-9H-carbazole depends on its application. In organic electronics, the compound acts as a charge transport material, facilitating the movement of electrons or holes through the device. The bromine atoms and methyl groups influence the electronic properties of the carbazole ring, enhancing its performance in electronic applications.

Comparación Con Compuestos Similares

Similar Compounds

2,7-Dibromo-9H-carbazole: Lacks the methyl groups at the 3 and 6 positions.

3,6-Dibromo-9H-carbazole: Bromine atoms are at the 3 and 6 positions instead of 2 and 7.

3,6-Dimethyl-9H-carbazole: Lacks the bromine atoms at the 2 and 7 positions.

Uniqueness

2,7-Dibromo-3,6-dimethyl-9H-carbazole is unique due to the specific positioning of bromine and methyl groups, which imparts distinct electronic and steric properties. These features make it particularly suitable for applications in organic electronics and materials science, where precise control over molecular structure is crucial.

Actividad Biológica

2,7-Dibromo-3,6-dimethyl-9H-carbazole is a derivative of carbazole, a compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials. The synthesis, characterization, and mechanisms of action will also be discussed.

- Molecular Formula : C₁₂H₇Br₂N

- Molecular Weight : 325.00 g/mol

- Melting Point : 232 °C

- Boiling Point : 459 °C

- Density : 1.9 g/cm³

Antimicrobial Activity

Research indicates that carbazole derivatives exhibit significant antimicrobial properties. In a study examining various carbazole compounds, including this compound, it was found to possess moderate antibacterial activity against several strains of bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 µM |

| Escherichia coli | 2.33 - 156.47 µM |

| Bacillus subtilis | 4.69 - 22.9 µM |

The compound demonstrated efficacy against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

Anticancer Activity

Carbazole derivatives have gained attention for their anticancer properties. In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines.

| Cell Line | IC₅₀ (µg/mL) |

|---|---|

| A549 (Lung carcinoma) | 5.9 |

| C6 (Glioma) | 25.7 |

These findings indicate that the compound may induce apoptosis in cancer cells through mechanisms that remain to be fully elucidated .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Inhibition of DNA Synthesis : Similar to other carbazole derivatives, it may interfere with nucleic acid synthesis in microbial and cancer cells.

- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in cells, leading to apoptosis.

- Interaction with Cellular Targets : It may bind to specific proteins or enzymes involved in cell proliferation and survival pathways .

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of various carbazole derivatives for their biological activities:

- Synthesis Studies : A novel synthetic route for producing this compound has been established using environmentally friendly methods that avoid toxic reagents .

- Biological Evaluation : In a comprehensive review of N-substituted carbazoles, it was reported that these compounds exhibit diverse biological activities including neuroprotective and anti-inflammatory effects alongside antimicrobial and anticancer properties .

Propiedades

IUPAC Name |

2,7-dibromo-3,6-dimethyl-9H-carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Br2N/c1-7-3-9-10-4-8(2)12(16)6-14(10)17-13(9)5-11(7)15/h3-6,17H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLRLZFDYXVDYMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Br)NC3=C2C=C(C(=C3)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10476959 | |

| Record name | 2,7-dibromo-3,6-dimethyl-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10476959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

544436-44-4 | |

| Record name | 2,7-dibromo-3,6-dimethyl-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10476959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.